5-hydroxy-7-methoxyquinazolin-4(3H)-one

Synthetic Chemistry Quinazolinone Synthesis Process Chemistry

Select this specific quinazolinone for its irreplaceable 5-hydroxy-7-methoxy substitution pattern, enabling selective POM protection strategies distinct from the 5,7-dimethoxy precursor (CAS 379228-27-0). As the definitive Gefitinib Impurity 8 reference standard, it delivers a unique retention time and MS fragmentation profile essential for ICH-compliant HPLC/LC-MS method validation, unmatched by Impurity 15 or other analogs. Ideal for medicinal chemistry SAR studies on BET bromodomain inhibition and anti-HIV quinazolinone series.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 379228-50-9
Cat. No. B8798408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-hydroxy-7-methoxyquinazolin-4(3H)-one
CAS379228-50-9
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)O)C(=O)NC=N2
InChIInChI=1S/C9H8N2O3/c1-14-5-2-6-8(7(12)3-5)9(13)11-4-10-6/h2-4,12H,1H3,(H,10,11,13)
InChIKeyJNZHMPZNHHJDSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-7-methoxyquinazolin-4(3H)-one (CAS 379228-50-9) Baseline Overview


5-Hydroxy-7-methoxyquinazolin-4(3H)-one (CAS 379228-50-9) is a heterocyclic organic compound belonging to the quinazolinone class, characterized by a fused bicyclic quinazoline core with a hydroxyl group at position 5 and a methoxy group at position 7. It is primarily recognized in pharmaceutical research as Gefitinib Impurity 8, a key reference standard for analytical method development, validation, and quality control of the EGFR tyrosine kinase inhibitor Gefitinib . The compound serves as both a synthetic intermediate in the preparation of protected quinazolinone derivatives and a critical tool for impurity profiling in drug manufacturing workflows [1].

Why Generic Substitution of 5-Hydroxy-7-methoxyquinazolin-4(3H)-one Fails


Generic substitution of 5-hydroxy-7-methoxyquinazolin-4(3H)-one with closely related analogs is precluded by two primary factors: (1) distinct synthetic utility arising from its specific 5-hydroxy-7-methoxy substitution pattern, which enables selective protection/deprotection strategies not possible with its 5,7-dimethoxy precursor (CAS 379228-27-0), and (2) its unique role as a specific Gefitinib process-related impurity with a retention time and MS fragmentation profile that differ measurably from other Gefitinib impurities (e.g., Impurity 15, CAS 1608115-59-8) [1]. The selective demethylation of the 5-methoxy group to yield the 5-hydroxy-7-methoxy derivative is a critical synthetic transformation that cannot be replicated by alternative in-class quinazolinones, directly impacting downstream reaction yields and impurity control strategies [2].

5-Hydroxy-7-methoxyquinazolin-4(3H)-one Quantitative Differentiation Evidence Guide


Synthetic Yield Differentiation: 5-Hydroxy-7-methoxy vs. 5,7-Dimethoxy Quinazolinone

The target compound is synthesized via selective mono-demethylation of 5,7-dimethoxyquinazolin-4(3H)-one using MgBr₂ in refluxing pyridine. This reaction yields 5-hydroxy-7-methoxyquinazolin-4(3H)-one in 98% yield (4.398 g isolated from 4.80 g starting material), demonstrating a highly efficient transformation that cannot be achieved with other 5,7-dialkoxy analogs due to differential chelation control at the 5-position .

Synthetic Chemistry Quinazolinone Synthesis Process Chemistry

Analytical Differentiation: Retention Time and MS Profile vs. Other Gefitinib Impurities

As Gefitinib Impurity 8, this compound exhibits a distinct HPLC retention time and mass spectrometric fragmentation profile when analyzed using validated RRLC methods. In a study separating ten Gefitinib impurities (Impurities I–X) on isocratic mode with MS calibration, Impurity 8 (5-hydroxy-7-methoxyquinazolin-4(3H)-one) is uniquely identified by its exact mass of 192.0535 g/mol and specific fragmentation pattern, differentiating it from other process-related impurities such as Impurity 15 (CAS 1608115-59-8) and Impurity 6 [1][2].

Pharmaceutical Analysis Impurity Profiling HPLC Method Validation

Predicted Physicochemical Differentiation: pKa and LogP vs. 5,7-Dimethoxy Analog

The presence of the free 5-hydroxy group in the target compound, compared to the 5-methoxy group in 5,7-dimethoxyquinazolin-4(3H)-one (CAS 379228-27-0), results in a predicted pKa of 7.45 ± 0.20, indicating significantly enhanced aqueous solubility at physiological pH due to partial ionization . This contrasts with the fully methoxylated analog, which lacks an ionizable proton and exhibits lower aqueous solubility.

Physicochemical Properties ADME Prediction Formulation Development

Synthetic Versatility: Differential Reactivity for POM Protection

The 5-hydroxy group of the target compound serves as a nucleophilic handle for selective O-alkylation with pivaloyloxymethyl chloride (POM-Cl) using NaH in DMF, yielding a protected quinazolinone derivative suitable for prodrug development [1]. This reactivity is absent in the 5,7-dimethoxy analog (CAS 379228-27-0) and 5-unsubstituted quinazolinones, providing a unique functionalization vector that is critical for accessing specific structural analogs.

Synthetic Chemistry Prodrug Design Protecting Group Strategies

Optimal Research and Industrial Application Scenarios for 5-Hydroxy-7-methoxyquinazolin-4(3H)-one


Gefitinib Impurity Profiling and Analytical Method Validation

This compound is the definitive reference standard for identifying and quantifying Impurity 8 in Gefitinib drug substance and drug product. Its use is essential for developing and validating stability-indicating HPLC/LC-MS methods in accordance with ICH guidelines, as it provides a specific retention time marker and MS signature distinct from other known impurities [1][2].

Synthesis of 5-O-Protected Quinazolinone Prodrug Intermediates

The 5-hydroxy group enables selective POM protection to yield pivaloyloxymethyl-protected quinazolinones. This transformation is a critical step in the synthesis of esterase-labile prodrugs designed to improve oral bioavailability or mask polarity, making this compound a strategic building block for medicinal chemists developing novel quinazolinone-based therapeutics [3].

Structure-Activity Relationship (SAR) Studies of Quinazolinone-Based Kinase Inhibitors

The 5-hydroxy-7-methoxy substitution pattern serves as a core scaffold for exploring SAR around the quinazolinone ring. This specific substitution has been implicated in BET bromodomain inhibition and potential anti-HIV activity in related quinazolinone series, making it a valuable comparator compound for probing the impact of 5-position hydrogen bonding on target engagement [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-hydroxy-7-methoxyquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.